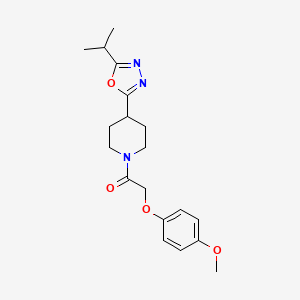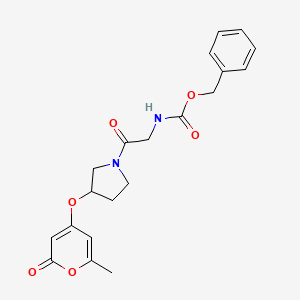![molecular formula C19H18BrN3O2 B2622455 (2-Bromo-5-methoxyphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone CAS No. 2380185-52-2](/img/structure/B2622455.png)
(2-Bromo-5-methoxyphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-5-methoxyphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone is a chemical compound that has gained significant attention in the field of scientific research. This molecule is a potential drug candidate due to its unique chemical structure and potential therapeutic properties.
Wirkmechanismus
The mechanism of action of (2-Bromo-5-methoxyphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone is not fully understood. However, it has been suggested that this compound may act as a potent inhibitor of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacterial and fungal pathogens, and reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2-Bromo-5-methoxyphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone in lab experiments is its potential as a therapeutic agent. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on (2-Bromo-5-methoxyphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone. These include studying its mechanism of action in more detail, exploring its potential as a drug delivery system, and investigating its use in combination with other drugs for enhanced therapeutic effects.
In conclusion, this compound is a promising compound that has potential therapeutic applications. Its unique chemical structure and potential therapeutic properties make it an attractive candidate for scientific research. Further studies are needed to fully understand its mechanism of action and explore its potential as a therapeutic agent.
Synthesemethoden
The synthesis of (2-Bromo-5-methoxyphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone involves the reaction of 2-bromo-5-methoxybenzaldehyde with 2-methylbenzimidazole in the presence of sodium hydride. The resulting intermediate is then reacted with 3-chloro-1-azetidine to obtain the final product.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic properties of (2-Bromo-5-methoxyphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone make it an attractive candidate for scientific research. This compound has been studied for its potential use in the treatment of cancer, inflammation, and infectious diseases.
Eigenschaften
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2/c1-12-21-17-5-3-4-6-18(17)23(12)13-10-22(11-13)19(24)15-9-14(25-2)7-8-16(15)20/h3-9,13H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGFDVMNFLZPJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=C(C=CC(=C4)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-5-(2-oxo-2-piperidin-1-ylethyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2622374.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-N-ethylamine](/img/structure/B2622375.png)

![1-(benzo[d]oxazol-2-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2622377.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2622379.png)

![Tert-butyl 2-[4-(7-methoxybenzo[d]furan-2-yl)-2-oxochromen-6-yloxy]acetate](/img/structure/B2622382.png)
![(1R,9S)-11-(2-Chloropropanoyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2622383.png)
![1-benzyl-3-[(4-chlorophenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2622384.png)


